molecular formula C12H16ClNO2 B2918611 Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride CAS No. 1166820-45-6

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride

Cat. No.: B2918611
CAS No.: 1166820-45-6
M. Wt: 241.72
InChI Key: YZCGXCMORJXHDJ-UHFFFAOYSA-N
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Description

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is a hydrochloride salt form of methyl 3-(pyrrolidin-3-yl)benzoate, which is characterized by the presence of a pyrrolidine ring attached to a benzoate ester. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 3-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride
  • Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride
  • Ethyl 3-(pyrrolidin-3-yl)benzoate hydrochloride

Uniqueness

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride is unique due to the specific position of the pyrrolidine ring on the benzoate ester, which can influence its chemical reactivity and biological activity. This positional specificity can result in different pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

methyl 3-pyrrolidin-3-ylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCGXCMORJXHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166820-45-6
Record name methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride
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